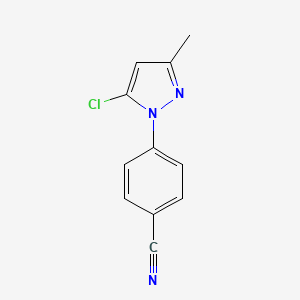4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile
CAS No.: 1423029-19-9
Cat. No.: VC3001282
Molecular Formula: C11H8ClN3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1423029-19-9 |
|---|---|
| Molecular Formula | C11H8ClN3 |
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | 4-(5-chloro-3-methylpyrazol-1-yl)benzonitrile |
| Standard InChI | InChI=1S/C11H8ClN3/c1-8-6-11(12)15(14-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3 |
| Standard InChI Key | TWJYQPGOHHDPKU-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N |
| Canonical SMILES | CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile features a substituted pyrazole ring with a chlorine atom at the 5-position and a methyl group at the 3-position. This pyrazole ring is connected via an N-aryl linkage to a benzonitrile group. The structure combines several pharmacologically relevant features including:
-
A pyrazole heterocycle (five-membered ring with two adjacent nitrogen atoms)
-
A chlorine substituent (electron-withdrawing, lipophilic)
-
A methyl group (electron-donating)
-
A nitrile functional group (electron-withdrawing, hydrogen bond acceptor)
Physicochemical Properties
Based on analysis of similar compounds, the following physicochemical properties can be estimated:
Synthesis Methods
Suzuki Coupling Approach
A potential synthetic route might involve Suzuki coupling between a boronic acid derivative of pyrazole and a brominated benzonitrile, similar to the approach mentioned for related compounds: "This process comprises reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) with 4-bromo-2-chlorobenzonitrile (II) in a Suzuki reaction" .
Cyclization Approach
Another approach might involve the synthesis of substituted pyrazoles from 1,3-diketones and hydrazines, followed by N-arylation with an appropriate benzonitrile derivative. This is analogous to methods described for similar pyrazole derivatives: "Substituted acetophenones upon reaction with diethyl oxalate and potassium t-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature gave ethyl 2,4-dioxo-4-arylbutanoates. 1,3-Diketoester compounds upon reaction with phenylhydrazine in ethanol gave ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates" .
Reaction Conditions and Considerations
| Synthetic Step | Reagents | Conditions | Expected Yield | Purification Method |
|---|---|---|---|---|
| Pyrazole Formation | Hydrazine derivative, 1,3-diketone | Ethanol, reflux, 2-4h | 65-80% | Recrystallization |
| N-Arylation | 4-fluorobenzonitrile, base | DMF, 80-120°C, 6-12h | 60-75% | Column chromatography |
| Chlorination | N-chlorosuccinimide (NCS) | DCM, 0-25°C, 2-4h | 70-85% | Recrystallization |
Analytical Characterization
Spectroscopic Data
Based on similar pyrazole-benzonitrile compounds, the following spectroscopic characteristics might be expected:
¹H NMR Spectroscopy
Expected signals would include:
-
A singlet at approximately δ 2.2-2.4 ppm for the methyl group at the 3-position of the pyrazole
-
A singlet at approximately δ 6.2-6.4 ppm for the pyrazole C4 proton
-
Two sets of doublets at approximately δ 7.7-7.9 ppm and δ 7.3-7.5 ppm for the benzene ring protons in an AA'BB' system
This is consistent with patterns observed in similar compounds: "1H NMR spectrum revealed two singlets in the aromatic region at δ 7.17 and 7.42 assigned to the pyrazole C4 and thiazole C5 protons, respectively" .
¹³C NMR Spectroscopy
Expected signals would include:
-
A peak at approximately δ 13-15 ppm for the methyl carbon
-
Signals in the range of δ 105-115 ppm for the pyrazole carbons
-
A peak at approximately δ 118-120 ppm for the nitrile carbon
-
Multiple aromatic carbon signals between δ 125-140 ppm
IR Spectroscopy
Characteristic absorption bands would likely include:
-
A strong band at approximately 2220-2240 cm⁻¹ for the C≡N stretching vibration
-
Multiple bands between 1400-1600 cm⁻¹ for C=C and C=N stretching of the pyrazole and aromatic rings
-
C-Cl stretching vibration at approximately 700-800 cm⁻¹
Mass Spectrometry
Mass spectrometry would likely show:
-
Molecular ion peak at m/z 217 [M]⁺
-
A distinctive isotope pattern due to the presence of chlorine (M+2 peak at approximately 35% of the intensity of the molecular ion)
-
Fragment ions corresponding to the loss of Cl (m/z 182) and CN (m/z 192)
| Structural Element | Potential Biological Impact |
|---|---|
| Pyrazole Ring | Core scaffold recognized by many biological targets |
| Chlorine Substituent | Enhances lipophilicity and membrane permeability |
| Methyl Group | Affects electronic distribution and binding pocket fit |
| Nitrile Group | Potential hydrogen bond acceptor for target binding |
| N-aryl Linkage | Affects molecular conformation and binding orientation |
Synthesis Challenges and Optimization
Regioselectivity Considerations
Synthesizing pyrazoles often presents regioselectivity challenges, particularly in controlling which nitrogen of the pyrazole ring participates in N-arylation. This might require careful selection of reaction conditions and protecting group strategies.
Purification Techniques
Based on methods described for similar compounds, purification might involve:
-
Recrystallization from appropriate solvent systems
-
Column chromatography using silica gel
-
Preparative HPLC for high-purity requirements
As described in the synthesis of similar compounds: "After the reaction (TLC) was completed, the product was filtered and washed with ethanol" .
Comparative Analysis with Related Compounds
Structural Comparison
Functional Comparison
-
Electronic effects of substituents
-
Molecular conformation
-
Lipophilicity and pharmacokinetic properties
-
Target binding affinity and selectivity
Current Research Gaps and Future Directions
Research Needs
Further research on 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile should focus on:
-
Optimized synthesis procedures with improved yields
-
Comprehensive biological screening
-
Crystal structure determination
-
Structure-activity relationship studies
-
Development of functionalized derivatives with enhanced properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume